2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction results in the substitution of a hydrogen atom on the pyridine ring with the trifluoroethoxy group.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a typical method.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound increase its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
- 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Uniqueness
2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoroethoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1521921-79-8 |
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Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F4NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 |
InChI Key |
IKPCIGRZAWZXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)OCC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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